N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is then introduced via a condensation reaction with appropriate thioamide and α-haloketone.
Linking the Rings: The pyrazole and thiazole rings are linked through an ethyl chain using alkylation reactions.
Introduction of the Chlorophenyl Group: The final step involves the acylation of the intermediate with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide: Lacks the thiazole ring.
N-(2-(thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide: Lacks the pyrazole ring.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide: Lacks the chlorophenyl group.
Uniqueness: N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide is unique due to the presence of both pyrazole and thiazole rings, along with the chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-14-5-2-1-4-12(14)10-15(22)18-8-6-13-11-23-16(20-13)21-9-3-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYPURXPEZNYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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